Pkr-IN-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKR-IN-2 involves the preparation of N-(piperidinecarbonylphenyl) sulfonamide compounds. The specific synthetic route and reaction conditions are detailed in patent WO2014139144A1 . The compound is typically synthesized through a series of chemical reactions involving the formation of sulfonamide bonds and the incorporation of piperidine and phenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form and can be dissolved in dimethyl sulfoxide for use in various applications .
Chemical Reactions Analysis
Types of Reactions: PKR-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products:
Scientific Research Applications
PKR-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of pyruvate kinase and its effects on metabolic pathways.
Biology: Investigated for its role in cellular metabolism and its potential to modulate metabolic pathways in various organisms.
Medicine: Explored for its potential therapeutic applications in diseases such as cancer, diabetes, obesity, and autoimmune disorders. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting pyruvate kinase-related pathways
Mechanism of Action
PKR-IN-2 exerts its effects by activating pyruvate kinase, specifically the PKR isoform. This activation leads to increased conversion of phosphoenolpyruvate to pyruvate, a key step in glycolysis. The activation of pyruvate kinase by this compound enhances the overall glycolytic flux, which can have various downstream effects on cellular metabolism. The molecular targets involved include the pyruvate kinase enzyme and associated metabolic pathways .
Comparison with Similar Compounds
Mitapivat: Another activator of pyruvate kinase, used in the treatment of pyruvate kinase deficiency.
DASA-58: A known activator of pyruvate kinase, studied for its potential therapeutic applications.
TEPP-46: An activator of pyruvate kinase with similar applications in metabolic research
Uniqueness of PKR-IN-2: this compound is unique in its specific activation of the PKR isoform of pyruvate kinase, making it a valuable tool for studying the role of this enzyme in various diseases. Its ability to modulate metabolic pathways and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[4-hydroxy-4-(2-methylpropyl)piperidine-1-carbonyl]phenyl]quinoxaline-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUGSWLWPKCGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628428-01-2 |
Source
|
Record name | PKR-IN-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628428012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PKR-IN-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI3QP8XYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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